N-(3,4-dichlorophenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide
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Overview
Description
N-(3,4-dichlorophenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and industrial processes. Its unique structure, featuring a dichlorophenyl group and a dioxopiperazine ring, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Piperazine Ring: The initial step involves the synthesis of the piperazine ring. This can be achieved by reacting ethylamine with diethyl oxalate under controlled conditions to form 4-ethyl-2,3-dioxopiperazine.
Introduction of the Dichlorophenyl Group: The next step involves the introduction of the 3,4-dichlorophenyl group. This can be done through a nucleophilic substitution reaction where 3,4-dichlorophenylamine reacts with an appropriate acylating agent to form the desired amide linkage.
Final Assembly: The final step is the coupling of the piperazine derivative with the dichlorophenyl derivative under suitable conditions, often involving a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, potentially leading to the formation of more oxidized derivatives.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2N3O3/c1-2-18-5-6-19(14(22)13(18)21)8-12(20)17-9-3-4-10(15)11(16)7-9/h3-4,7H,2,5-6,8H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZDJHFHBMLSBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)CC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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